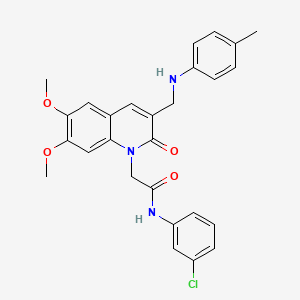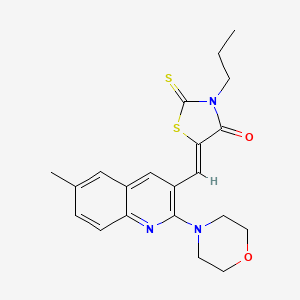
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a morpholine group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Quinoline Intermediate: The synthesis begins with the preparation of the 6-methyl-2-morpholinoquinoline intermediate. This can be achieved through a series of reactions, including the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazolidinone Ring: The next step involves the formation of the thiazolidinone ring. This is usually accomplished by reacting a suitable thioamide with a halogenated ketone or aldehyde under reflux conditions.
Condensation Reaction: The final step is the condensation of the quinoline intermediate with the thiazolidinone derivative. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and its potential to inhibit specific biological targets.
Medicine
In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and fungal infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Mécanisme D'action
The mechanism of action of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s quinoline and thiazolidinone moieties are believed to play a crucial role in its binding affinity and specificity. By modulating the activity of these targets, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one: Similar structure with an ethyl group instead of a propyl group.
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Similar structure with a methyl group instead of a propyl group.
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one: Similar structure with a phenyl group instead of a propyl group.
Uniqueness
The uniqueness of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets
Propriétés
IUPAC Name |
(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-6-24-20(25)18(28-21(24)27)13-16-12-15-11-14(2)4-5-17(15)22-19(16)23-7-9-26-10-8-23/h4-5,11-13H,3,6-10H2,1-2H3/b18-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRSALDKRYFQNV-AQTBWJFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CC3=C2)C)N4CCOCC4)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CC3=C2)C)N4CCOCC4)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
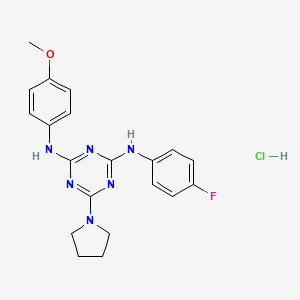
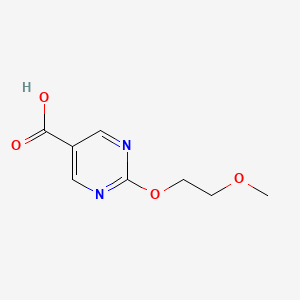
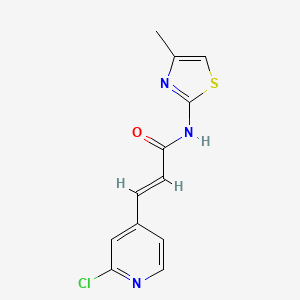
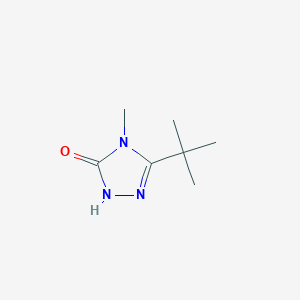
![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)
![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)
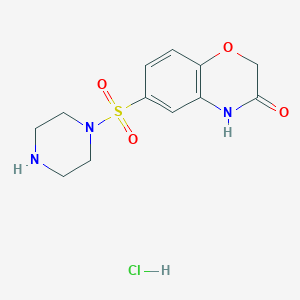
![Methyl (E)-4-(9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decan-2-yl)-4-oxobut-2-enoate](/img/structure/B2388418.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)
![methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate](/img/structure/B2388422.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole](/img/structure/B2388423.png)
